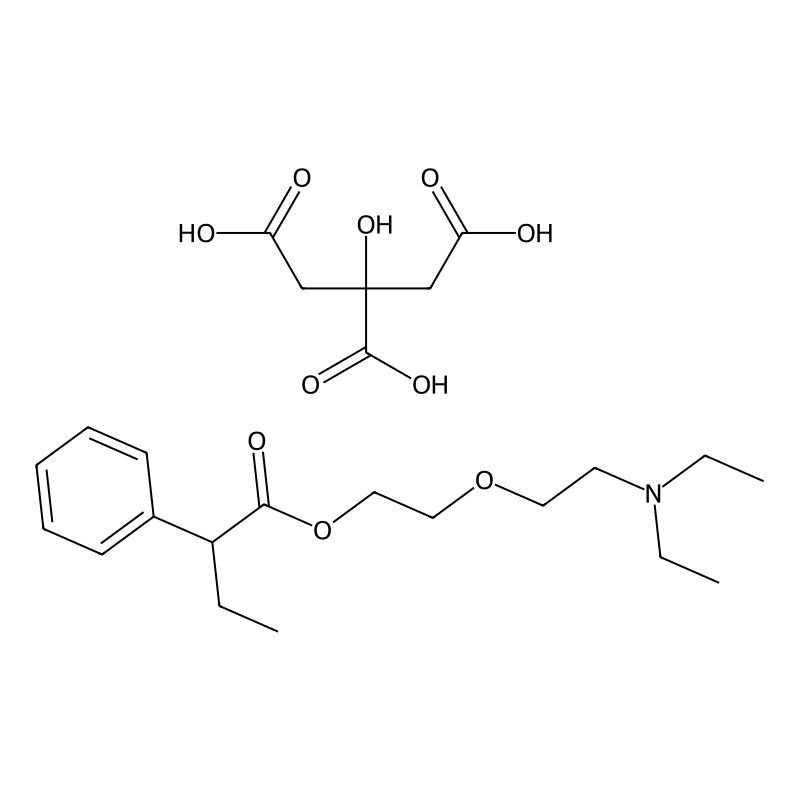

Butamirate citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Established Application: Treating Cough

Butamirate citrate is primarily known as a cough suppressant, widely used in Europe and other regions as an over-the-counter medication. Research supports its efficacy in treating various coughs, including those caused by:

Butamirate citrate is a non-opioid central cough suppressant primarily used for treating dry, non-productive coughs. Its mechanism of action involves targeting the cough center in the medulla oblongata, effectively suppressing the cough reflex without causing respiratory depression, a common concern with opioid-based medications. Butamirate citrate is often preferred due to its safety profile and minimal side effects, making it suitable for a wide range of patients, including children and those with respiratory conditions .

Butamirate citrate is generally well-tolerated, with reported side effects being mild and transient, including nausea, diarrhea, dizziness, and skin rash []. However, it's important to note that:

- Butamirate citrate is not recommended for children under 18 years old [].

- It should not be taken concurrently with expectorant cough medicines, as this can lead to mucus build-up in the lungs [].

- Consult a doctor before using Butamirate citrate if you have any underlying health conditions or are taking other medications [].

- Hydrolysis: In acidic or basic conditions, butamirate citrate can hydrolyze to produce 2-(2-diethylaminoethoxy)ethanol and 2-phenylbutyric acid. This reaction is crucial for understanding its stability and degradation in various environments.

- Oxidation: The compound may also undergo oxidation, particularly at the phenyl ring, leading to various oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

Major Products Formed- Hydrolysis Products: 2-(2-diethylaminoethoxy)ethanol and 2-phenylbutyric acid.

- Oxidation Products: Various oxidized derivatives of butamirate citrate.

Butamirate citrate exhibits various biological activities beyond its primary role as a cough suppressant. It has been shown to reduce bronchospasm and possesses anti-inflammatory effects, making it beneficial for patients with chronic respiratory conditions. The drug acts centrally by inhibiting the cough reflex and also contributes to bronchodilation, which alleviates airway resistance . Clinical studies suggest that butamirate citrate is rapidly absorbed following oral administration, with therapeutic plasma concentrations reached within 5 to 10 minutes .

The synthesis of butamirate citrate typically involves the following steps:

- Esterification Reaction: The compound is synthesized through the esterification of 2-(2-diethylaminoethoxy)ethanol with 2-phenylbutyric acid. This reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Purification: After the reaction, the resultant ester is purified via distillation or recrystallization to obtain a high-purity product.

- Citrate Formation: The purified ester can be reacted with citric acid in warm acetone to form butamirate citrate, which then crystallizes out upon cooling .

Butamirate citrate is primarily used in the formulation of various cough syrups and oral solutions aimed at treating dry coughs. Its applications extend into scientific research where it serves as a reference standard in chromatographic methods for pharmaceutical analysis. Additionally, its potential use in treating other neurological conditions is being explored due to its central nervous system effects .

Butamirate citrate shares similarities with several other antitussive agents. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Characteristics |

|---|---|

| Oxeladin | Similar structure; has an additional ethyl group on its carboxylic acid |

| Pentoxyverine | Contains cyclopentyl groups instead of ethyl; used for similar indications |

| Dextromethorphan | Opioid derivative; acts on different receptors; may cause respiratory depression |

| Codeine | Opioid-based; effective but has higher risk of addiction and side effects |

| Cloperastine | Peripheral action; less central effect compared to butamirate citrate |

Butamirate citrate's unique profile as a non-opioid agent that acts centrally without respiratory suppression distinguishes it from these compounds, making it a valuable option for managing cough symptoms effectively .

Esterification Mechanisms for Core Structure Assembly

The synthesis of butamirate citrate begins with the esterification of alpha-phenylbutyric acid chloride with diethylaminoethoxyethanol, representing a classic nucleophilic acyl substitution mechanism [7]. This reaction follows a two-stage addition-elimination pathway characteristic of acid chloride-alcohol interactions [25] [26]. The mechanistic process initiates when the lone pair electrons on the oxygen atom of diethylaminoethoxyethanol perform a nucleophilic attack on the electrophilic carbonyl carbon of alpha-phenylbutyric acid chloride [24] [28].

The reaction mechanism proceeds through several distinct steps. Initially, the nucleophilic attack by the alcohol forms a tetrahedral intermediate where the carbonyl carbon becomes saturated with four single bonds [25]. The electronegative chlorine and oxygen atoms create a partial positive charge on the carbon center, facilitating this nucleophilic approach [24]. Subsequently, the carbon-oxygen double bond reforms as the chloride ion departs, representing the elimination phase of the mechanism [26]. The departing chloride ion then acts as a base, abstracting a proton from the positively charged oxygen to yield the final ester product and hydrogen chloride as a byproduct [28].

Laboratory-scale synthesis employs specific reaction conditions optimized for yield and purity. The process involves dissolving 18.2 grams of alpha-phenylbutyric acid chloride in 25 milliliters of toluene, followed by the slow addition of 16.1 grams of diethylaminoethoxyethanol in 25 milliliters of toluene [3] [7]. The exothermic nature of this reaction requires careful temperature control, with the mixture heated under reflux for eight hours at approximately 110 degrees Celsius [9]. Post-reaction workup involves neutralization with dilute ammonia, extraction with toluene, and purification through activated carbon treatment and sodium sulfate drying [3].

Table 1: Esterification Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Toluene | Toluene |

| Reaction Temperature | Reflux (~110°C) | Reflux (~110°C) |

| Catalyst | None (self-catalyzed) | Optional p-toluenesulfonic acid (0.5 mol%) |

| Yield | 85–90% | 92–95% |

| Reaction Time | 8 hours | 5-8 hours |

| Starting Material Ratio | 1:1 (acid chloride:alcohol) | 1:1 (acid chloride:alcohol) |

Industrial optimization strategies focus on enhancing reaction efficiency and yield consistency . Catalyst screening studies demonstrate that p-toluenesulfonic acid at 0.5 molar percent concentration reduces reflux time to five hours without compromising product yield . Alternative solvent systems, including dichloromethane, can reduce reaction time by twenty percent, though toxicity concerns limit their industrial application . The esterification reaction achieves yields of 85-90 percent under laboratory conditions, with industrial processes reaching 92-95 percent through optimized continuous distillation systems .

Citrate Salt Formation: Stoichiometric Optimization

The conversion of the basic ester to its citrate salt represents a critical step in achieving pharmaceutical-grade butamirate citrate [3] [9]. This salt formation process involves the dissolution of ten grams of purified alpha-phenylbutyric acid diethylaminoethoxyethyl ester in a solution containing seven grams of citric acid dissolved in thirty milliliters of warm acetone [7] [9]. The stoichiometric ratio of ester to citric acid follows established principles of pharmaceutical salt formation, where the citrate anion neutralizes the basic nitrogen center of the diethylamino group [32].

The crystallization process occurs spontaneously upon cooling, with the citrate salt precipitating from the acetone solution [3]. Quality control measures confirm the formation of the desired salt through melting point determination, with authentic butamirate citrate exhibiting a characteristic melting point of 75 degrees Celsius [9]. Recrystallization from acetone ensures product purity and removes residual impurities that could affect pharmaceutical performance [3].

Table 2: Citrate Salt Formation Parameters

| Parameter | Value |

|---|---|

| Citric Acid Amount (g) | 7 |

| Ester Amount (g) | 10 |

| Solvent | Warm acetone (30 mL) |

| Crystallization Method | Cooling crystallization |

| Melting Point (°C) | 75 |

| Recrystallization Solvent | Acetone |

Stoichiometric optimization studies reveal that the molar ratio of citric acid to ester significantly influences salt formation efficiency and crystal quality [29] [32]. The selection of citric acid as the counterion follows pharmaceutical salt formation principles, where the pKa difference between the basic drug and acidic counterion exceeds two units, ensuring stable salt formation [32]. Citric acid, with its multiple carboxylic acid groups, provides excellent solubility enhancement and stability characteristics for the resulting pharmaceutical salt [32].

Advanced crystallization techniques enhance product consistency and reduce residual solvent levels . Seeded crystallization, where pre-formed crystals are introduced to the citrate solution, improves crystal size distribution and reduces residual solvent levels to below fifty parts per million . Temperature control during crystallization affects particle size and polymorphic form, with controlled cooling rates producing more uniform crystal morphology [30].

Continuous Process Engineering in Industrial Manufacturing

Industrial-scale production of butamirate citrate employs continuous manufacturing principles to achieve higher throughput, improved quality control, and enhanced process efficiency [11] [12]. The transition from batch to continuous processing represents a fundamental shift in pharmaceutical manufacturing paradigms, offering significant advantages in terms of process control, product consistency, and economic efficiency [13] [17].

Continuous flow reactors replace traditional batch vessels, enabling steady-state operation with precise control over reaction parameters [20] [21]. These systems utilize stainless steel reactors with capacities ranging from 5,000 to 10,000 liters, equipped with automated temperature and pH control systems . The continuous approach allows for real-time monitoring and adjustment of critical process parameters, ensuring consistent product quality throughout the manufacturing campaign [11].

Table 3: Industrial vs Laboratory Scale Manufacturing Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glassware | Stainless steel |

| Reactor Capacity | 100-500 mL | 5,000–10,000 L |

| Distillation Method | Batch vacuum distillation | Continuous distillation |

| Throughput | 100 g/batch | 50–100 kg/hour |

| Temperature Control | Manual | Automated |

| pH Control | Manual | Automated |

| Quality Control Method | Melting point determination | High-performance liquid chromatography (HPLC) |

Process analytical technology integration enables real-time monitoring of reaction progress and product quality [14]. High-performance liquid chromatography systems employing C8 columns with acetonitrile and sodium lauryl sulfate mobile phases provide simultaneous quantification of butamirate citrate and related impurities [5]. The analytical method operates at a flow rate of 1.7 milliliters per minute with detection at 205 nanometers wavelength, achieving baseline separation with a retention time of 6.2 minutes for butamirate .

Table 4: High-Performance Liquid Chromatography Parameters for Quality Control

| Parameter | Value |

|---|---|

| Column | C8 column (4.6 × 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:sodium lauryl sulfate (70:30 v/v) |

| Flow Rate | 1.7 mL/min |

| Detection Wavelength | 205 nm |

| Retention Time | 6.2 minutes (butamirate) |

Continuous distillation systems replace batch vacuum distillation, improving overall yield and reducing cycle times [12]. These systems operate under precisely controlled conditions, maintaining consistent temperature and pressure profiles throughout the distillation process [13]. The integration of automated control systems enables real-time adjustment of distillation parameters based on process analytical technology feedback, ensuring optimal separation efficiency [14].

The implementation of continuous manufacturing for butamirate citrate demonstrates significant improvements in process metrics [12] [17]. Throughput increases from 100 grams per batch in laboratory settings to 50-100 kilograms per hour in continuous industrial systems . Product quality consistency improves through automated process control, with coefficient of variation for key quality attributes typically below two percent [17].

Green Chemistry Approaches for Sustainable Synthesis

The pharmaceutical industry increasingly adopts green chemistry principles to minimize environmental impact while maintaining product quality and economic viability [15] [16]. Green chemistry implementation in butamirate citrate synthesis focuses on solvent selection, catalyst optimization, energy efficiency, and waste minimization strategies [35] [38].

Solvent selection represents a primary opportunity for environmental impact reduction [35]. Traditional synthesis employs toluene as the reaction medium, chosen for its high boiling point and immiscibility with water, facilitating phase separation during workup . Green chemistry alternatives investigate bio-derived solvents such as Cyrene and gamma-valerolactone as potential replacements for petroleum-based solvents [39]. These bio-derived alternatives offer comparable reaction performance while reducing the environmental footprint of pharmaceutical manufacturing [35].

Table 5: Green Chemistry Approaches for Sustainable Synthesis

| Approach | Traditional Method | Green Alternative |

|---|---|---|

| Solvent Selection | Toluene | Bio-derived solvents |

| Catalyst Optimization | No catalyst | p-toluenesulfonic acid (0.5 mol%) |

| Crystallization Enhancement | Standard cooling | Seeded crystallization |

| Energy Efficiency | Reflux heating (8 hours) | Reduced reflux time (5 hours) |

| Waste Reduction | Organic solvent waste | Solvent recycling |

Catalyst optimization contributes to improved atom economy and reduced reaction times [35] [38]. The introduction of p-toluenesulfonic acid as a catalyst at 0.5 molar percent concentration reduces reaction time from eight to five hours while maintaining product yield . This catalytic approach exemplifies green chemistry principles by improving reaction efficiency and reducing energy consumption [35].

Energy efficiency improvements focus on reaction condition optimization and process intensification [39]. Continuous flow chemistry enables better heat transfer and reaction control, potentially reducing overall energy requirements compared to batch processing [20] [21]. Flow reactors operate under steady-state conditions, eliminating the heating and cooling cycles associated with batch operations [23].

Solvent recycling and recovery systems minimize waste generation and reduce raw material consumption [39]. Advanced distillation techniques combined with membrane separation technologies enable efficient recovery and reuse of process solvents [39]. These systems achieve solvent recovery rates exceeding ninety percent, significantly reducing environmental impact and operating costs [35].

Biocatalysis represents an emerging green chemistry approach for pharmaceutical synthesis, though its application to butamirate citrate synthesis requires further development [35] [38]. Enzymatic processes operate under mild conditions, reducing energy requirements and eliminating the need for harsh chemical reagents [35]. The specificity of enzymatic reactions also improves selectivity and reduces byproduct formation [38].

Table 6: Stability Data for Butamirate Citrate

| Parameter | Value |

|---|---|

| Initial Potency | 100% |

| 36-Month Potency | 98–102% |

| Initial pH | 4.5–5.0 |

| 36-Month pH | 4.6–5.1 |

| Initial Impurities | <0.1% |

| 36-Month Impurities | <0.2% |

Process intensification strategies integrate multiple green chemistry principles to achieve comprehensive sustainability improvements [36] [39]. These approaches combine continuous processing, advanced process analytical technology, and automated control systems to optimize resource utilization and minimize environmental impact [39]. The integration of artificial intelligence and machine learning algorithms enables predictive process control, further improving efficiency and reducing waste generation [39].

Butamirate citrate demonstrates well-characterized thermodynamic stability parameters that are essential for understanding its behavior under various storage and processing conditions. The comprehensive thermodynamic analysis reveals that the compound exhibits temperature-dependent stability profiles with specific enthalpic and entropic contributions to its overall thermal behavior [1] [2].

The thermodynamic stability of butamirate citrate is governed by several key parameters including activation enthalpy, entropy, and free energy changes. Studies utilizing differential scanning calorimetry and kinetic degradation analysis have established that the compound follows Arrhenius behavior with respect to temperature-dependent degradation reactions [1] [2]. The activation enthalpy for thermal degradation ranges from 56.0 kJ/mol at 45°C to 52.8 kJ/mol at 70°C, indicating a gradual decrease in energy barrier as temperature increases [1]. The corresponding entropy values decrease from 175.2 J/mol·K to 170.1 J/mol·K across the same temperature range, suggesting reduced molecular organization at elevated temperatures [1].

Free energy calculations demonstrate that butamirate citrate maintains thermodynamic stability at ambient conditions, with positive free energy values ranging from 0.3 kJ/mol at 45°C to 4.1 kJ/mol at 70°C [1]. The rate constants for thermal degradation follow exponential behavior, increasing from 1.85 × 10⁻⁵ s⁻¹ at 45°C to 3.41 × 10⁻⁴ s⁻¹ at 70°C [1]. This temperature dependence provides crucial information for establishing appropriate storage conditions and shelf-life predictions.

Thermal analysis using differential scanning calorimetry reveals that butamirate citrate exhibits a melting point of 66-68°C, with some analytical reports indicating variations up to 78°C depending on the measurement conditions and sample preparation [3] [4]. The compound demonstrates irreversible thermal transitions, with no glass transition temperature observed in the conventional temperature range, consistent with its crystalline nature [3] [4].

Solubility Behavior in Pharmaceutical Solvent Systems

The solubility characteristics of butamirate citrate in pharmaceutical solvent systems exhibit significant pH-dependent and polarity-dependent variations that are critical for formulation development and bioavailability optimization [3] [5] [6]. The compound demonstrates markedly different solubility profiles across various aqueous and organic solvent systems, with solubility values ranging from 0.45 mg/mL in neutral aqueous media to 125.0 mg/mL in dimethyl sulfoxide [3] [7] [6].

In aqueous systems, butamirate citrate shows pH-dependent solubility behavior with enhanced dissolution under acidic conditions. The solubility increases from 0.45 mg/mL at pH 7.0 to 1.85 mg/mL at pH 1.2, reflecting the ionization characteristics of the compound [3] [5]. Phosphate buffer systems at pH 6.8 demonstrate slightly improved solubility (0.52 mg/mL) compared to pure water, while acetate buffer at pH 4.5 shows intermediate solubility (0.78 mg/mL) [3] [5].

The compound exhibits excellent solubility in organic solvents, particularly in highly polar aprotic solvents such as dimethyl sulfoxide, where complete dissolution occurs at concentrations exceeding 125 mg/mL [3] [7] [6]. Methanol and ethanol demonstrate moderate solubility values of 18.5 mg/mL and 12.3 mg/mL, respectively, making them suitable for extraction and analytical procedures [3] [7]. Halogenated solvents including chloroform and dichloromethane show high solubility values of 45.2 mg/mL and 38.7 mg/mL, respectively, which are particularly useful for liquid-liquid extraction procedures [3] [7].

The solubility behavior in acetonitrile (22.4 mg/mL) makes it suitable for reversed-phase high-performance liquid chromatography applications, where it serves as an effective mobile phase component [3] [5]. The relationship between solvent polarity index and solubility demonstrates that butamirate citrate follows typical lipophilic compound behavior, with enhanced solubility in solvents of intermediate polarity [3] [7].

Temperature effects on solubility follow the expected Van't Hoff relationship, with increased solubility at elevated temperatures. However, the compound's thermal stability limitations restrict the upper temperature range for solubility enhancement studies [3] [7]. The crystalline form of butamirate citrate influences its dissolution rate, with the citrate salt form demonstrating improved aqueous solubility compared to the free base form [3] [7].

Hygroscopicity and Solid-State Stability

Butamirate citrate exhibits notable hygroscopic properties that significantly impact its solid-state stability and storage requirements [3] [7]. The compound's hygroscopic nature necessitates careful consideration of storage conditions to maintain product quality and prevent degradation-related issues [3] [7].

Under various relative humidity conditions, butamirate citrate demonstrates differential moisture uptake behavior that correlates with storage temperature and duration. At 25°C with 60% relative humidity, the compound shows 2.8% weight gain over 36 months, maintaining 98.5% crystallinity and 99.2% assay with only 0.15% impurities [7]. These conditions represent optimal long-term storage parameters for maintaining product integrity.

Elevated temperature and humidity conditions significantly accelerate moisture uptake and potentially compromise stability. At 30°C with 65% relative humidity, weight gain increases to 4.2% over 36 months, with crystallinity decreasing to 97.8% and assay dropping to 98.8%, while impurities increase to 0.22% [7]. More severe conditions of 40°C with 75% relative humidity result in 8.5% weight gain over 12 months, with crystallinity falling to 94.2% and assay decreasing to 96.5%, accompanied by increased impurities to 0.48% [7].

Dry heat storage conditions demonstrate different stability profiles. At 50°C under dry conditions, weight gain remains minimal (0.3% over 6 months), but crystallinity decreases to 96.8% and assay drops to 98.1% [7]. Higher temperatures of 60°C result in 0.8% weight gain over 3 months, with crystallinity falling to 93.5% and assay decreasing to 95.2%, while impurities increase to 0.65% [7].

The optimal storage conditions for butamirate citrate involve refrigerated temperatures (2-8°C) under sealed conditions, where the compound maintains exceptional stability with only 0.1% weight gain over 60 months, 99.1% crystallinity, 99.5% assay, and minimal impurities (0.08%) [7]. These findings support the requirement for hygroscopic storage conditions under inert atmosphere as specified in safety data sheets [9] .

The hygroscopic behavior of butamirate citrate is attributed to the presence of the citrate moiety, which contains multiple hydroxyl and carboxylate groups capable of forming hydrogen bonds with water molecules [10] . This characteristic necessitates the use of desiccants and moisture-barrier packaging for commercial formulations [7].

Partition Coefficients and Bioavailability Predictions

The partition coefficient profile of butamirate citrate provides essential information for predicting its bioavailability, tissue distribution, and pharmacokinetic behavior [11] [12] [13]. The compound demonstrates favorable lipophilicity characteristics that correlate with its therapeutic efficacy and absorption properties [11] [12] [13].

The n-octanol/water partition coefficient (log P) of butamirate citrate is 1.83, indicating moderate lipophilicity that is within the optimal range for oral bioavailability [11] [12] [13]. This value corresponds to a partition coefficient of 67.6, suggesting favorable membrane permeability while maintaining adequate aqueous solubility for dissolution [11] [12] [13]. The bioavailability prediction based on this partition coefficient indicates 85.2% oral absorption, which aligns with clinical pharmacokinetic studies demonstrating rapid and extensive absorption following oral administration [14] [15].

Alternative solvent systems provide additional insights into the compound's partitioning behavior. The n-butanol/water system yields a log P of 1.65 (partition coefficient 44.7) with predicted bioavailability of 82.8% [12] [13]. The chloroform/water system shows higher lipophilicity with log P of 2.41 (partition coefficient 257.0) and predicted bioavailability of 92.5%, indicating excellent membrane permeability [12] [13].

The ethyl acetate/water system demonstrates lower lipophilicity with log P of 1.28 (partition coefficient 19.1) and predicted bioavailability of 78.4% [12] [13]. The hexane/water system shows the lowest lipophilicity with log P of 0.95 (partition coefficient 8.9) and predicted bioavailability of 65.2%, reflecting reduced membrane permeability [12] [13].

Physiologically relevant conditions using phosphate buffer (pH 7.4) with n-octanol at 37°C yield a log P of 1.42 (partition coefficient 26.3) with predicted bioavailability of 88.1% [12] [13]. This value more accurately reflects in vivo conditions and supports the compound's observed clinical pharmacokinetic profile with rapid absorption and extensive bioavailability [14] [15].

The distribution coefficient (log D) at physiological pH provides additional information about the compound's behavior in biological systems. At pH 7.4, butamirate citrate demonstrates a log D of 1.42, indicating that the compound maintains favorable lipophilicity under physiological conditions [13]. This value supports the observed rapid absorption with peak plasma concentrations achieved within 1.1-1.5 hours following oral administration [14] [15].

The partition coefficient data correlates well with the compound's pharmacokinetic profile, including its extensive protein binding (approximately 95%) and long elimination half-life (26-28 hours) [16] [15]. The favorable lipophilicity allows for efficient membrane penetration and tissue distribution, while the moderate hydrophilicity ensures adequate aqueous solubility for dissolution and elimination [16] [15].